

Application Notes and Protocols for 1-Ethyl-1H-benzoimidazole-2-thiol Reactions

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Compound of Interest

Compound Name: 1-Ethyl-1H-benzoimidazole-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential reactions of **1-Ethyl-1H-benzoimidazole-2-thiol**. This compound belongs to the benzimidazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

1-Ethyl-1H-benzoimidazole-2-thiol is a derivative of benzimidazole-2-thiol, a versatile scaffold in drug discovery. The introduction of an ethyl group at the N1 position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These application notes provide a foundational experimental setup for researchers investigating the chemical and biological properties of this specific derivative.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 1-Ethyl-1H-benzoimidazole-2-thiol

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1]
Molecular Weight	178.25 g/mol	[1]
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available	-
¹ H NMR (predicted)	Spectra prediction tools can be used	-
¹³ C NMR (predicted)	Spectra prediction tools can be used	-
IR (predicted)	Characteristic peaks for C=S, C-N, C-H	-
Mass Spec (m/z)	[M+H] ⁺ : 179.0639	[1]

Note: Experimental data for the title compound is not readily available in the cited literature. Predicted values are suggested as a reference.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

This protocol is an adapted method based on general procedures for the N-alkylation of 1H-benzoimidazole-2-thiol.[2]

Materials:

- 1H-benzoimidazole-2-thiol
- Ethyl iodide or Ethyl bromide
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** To a solution of 1H-benzoimidazole-2-thiol (1.0 eq) in anhydrous DMF or acetone, add a base (e.g., K_2CO_3 , 1.5 eq, or NaH , 1.1 eq, portion-wise at 0 °C).
- **Addition of Alkylating Agent:** Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes. Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - If using K_2CO_3 in acetone, filter the solid and concentrate the filtrate.
 - If using NaH in DMF, carefully quench the reaction with water at 0 °C.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with saturated NaHCO_3 solution, followed by brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **1-Ethyl-1H-benzoimidazole-2-thiol**.

Characterization:

- Determine the melting point of the purified product.
- Obtain ^1H NMR, ^{13}C NMR, and IR spectra to confirm the structure.
- Perform mass spectrometry to verify the molecular weight.

Protocol 2: S-Alkylation of 1-Ethyl-1H-benzoimidazole-2-thiol

This protocol describes a general method for the S-alkylation of the synthesized **1-Ethyl-1H-benzoimidazole-2-thiol**, which can be used to generate a library of derivatives for further studies.^[2]

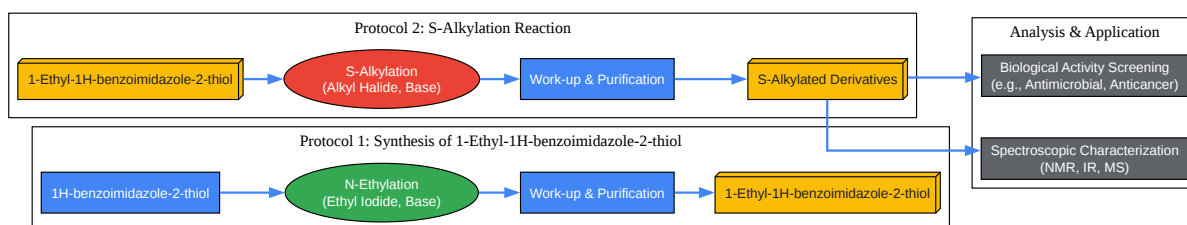
Materials:

- **1-Ethyl-1H-benzoimidazole-2-thiol**
- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Potassium carbonate (K_2CO_3) or Triethylamine (TEA)
- Anhydrous Acetone or Ethanol
- Water
- Filter paper

Procedure:

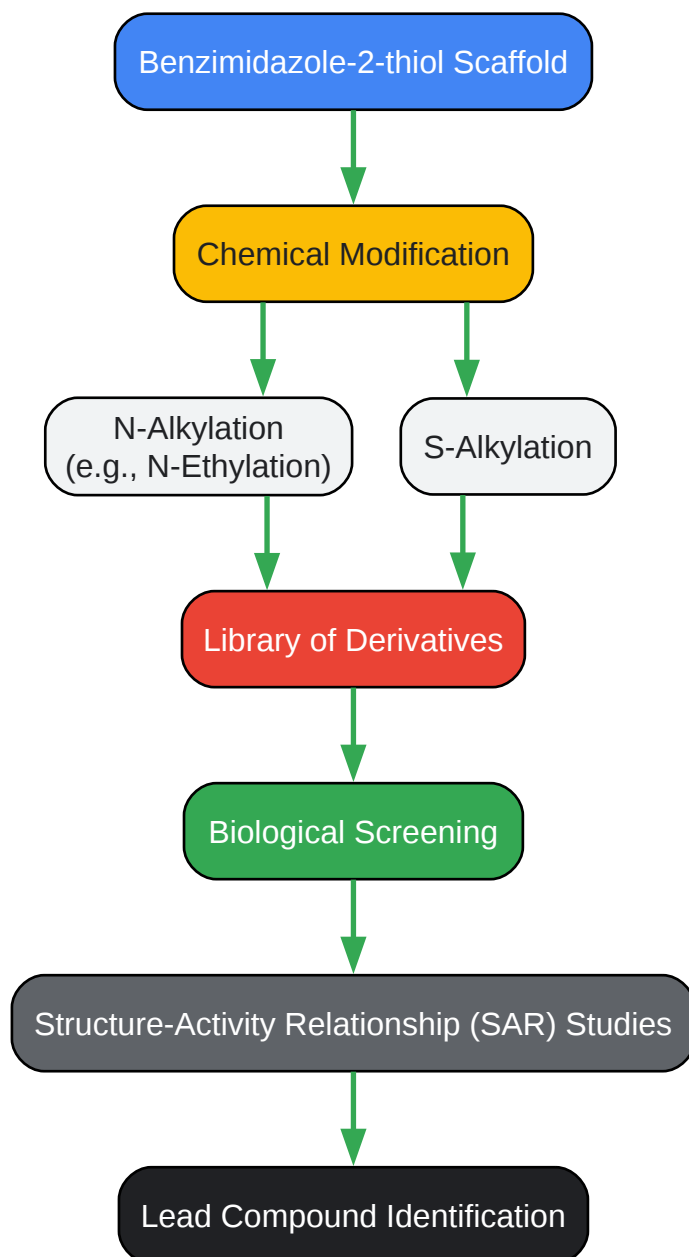
- **Reaction Setup:** In a round-bottom flask, dissolve **1-Ethyl-1H-benzoimidazole-2-thiol** (1.0 eq) in anhydrous acetone or ethanol.
- **Base Addition:** Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
- **Alkyl Halide Addition:** Stir the mixture at room temperature and add the desired alkyl halide (1.2 eq) dropwise.
- **Reaction Conditions:** Reflux the reaction mixture for several hours (monitor by TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off.
- **Isolation:** Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and subsequent reaction of **1-Ethyl-1H-benzimidazole-2-thiol**.



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Caption: Logical relationship in the drug discovery process utilizing the benzimidazole-2-thiol scaffold.

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References

- 1. PubChemLite - 1-ethyl-1h-benzimidazole-2-thiol (C₉H₁₀N₂S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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